molecular formula C6H13O10P B1222592 6-Phosphogluconic acid CAS No. 921-62-0

6-Phosphogluconic acid

Cat. No.: B1222592
CAS No.: 921-62-0
M. Wt: 276.14 g/mol
InChI Key: BIRSGZKFKXLSJQ-SQOUGZDYSA-N
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Description

6-Phosphogluconic acid is a phosphorylated sugar acid that plays a crucial role in cellular metabolism. It is an intermediate in the pentose phosphate pathway and the Entner-Doudoroff pathway. This compound is formed from 6-phosphogluconolactone by the enzyme 6-phosphogluconolactonase and is subsequently converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process .

Mechanism of Action

Target of Action

The primary target of 6-Phosphogluconic acid is the enzyme 6-Phosphogluconate Dehydrogenase (6PGD) . This enzyme plays a key role in the metabolism and function of regulatory T cells .

Mode of Action

This compound interacts with its target, 6PGD, in the oxidative phase of the Pentose Phosphate Pathway (PPP). It is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, in an oxidative decarboxylation which also produces NADPH .

Biochemical Pathways

This compound is involved in the Pentose Phosphate Pathway (PPP) and the Entner–Doudoroff pathway . In the oxidative phase of the PPP, it is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process . In the Entner-Doudoroff pathway, it may be acted upon by 6-phosphogluconate dehydratase to produce 2-keto-3-deoxy-6-phosphogluconate .

Pharmacokinetics

Glucose enters the cell via glucose transporter 1 (Glut1) and is metabolized to glucose 6-phosphate (G6P), which can enter the PPP .

Result of Action

The action of this compound results in substantial changes in cellular metabolism. Blocking 6PGD in the oxidative PPP can lead to a reduction of regulatory T cells’ suppressive function and shifts toward Th1, Th2, and Th17 phenotypes . This can lead to the development of fetal inflammatory disorder in mice models . Metabolically, 6PGD-blocked Tregs show improved glycolysis and enhanced non-oxidative PPP to support nucleotide biosynthesis .

Action Environment

It is known that the compound plays a role in cellular metabolism, which can be influenced by factors such as nutrient availability and cellular energy status .

Biochemical Analysis

Biochemical Properties

6-Phosphogluconic acid is involved in several biochemical reactions. It is formed from 6-phosphogluconolactone by the enzyme 6-phosphogluconolactonase and is subsequently converted to ribulose 5-phosphate by phosphogluconate dehydrogenase. This conversion is an oxidative decarboxylation reaction that also produces NADPH . In microorganisms that utilize the Entner-Doudoroff pathway, this compound can be acted upon by 6-phosphogluconate dehydratase to produce 2-keto-3-deoxy-6-phosphogluconate .

Cellular Effects

This compound influences various cellular processes. It is a key intermediate in the pentose phosphate pathway, which is critical for the production of NADPH and ribose 5-phosphate. NADPH is essential for reductive biosynthesis and maintaining the cellular redox state, while ribose 5-phosphate is a precursor for nucleotide synthesis . The presence of this compound in the pentose phosphate pathway also affects cell signaling pathways and gene expression by modulating the levels of NADPH and other metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific enzymes. It is formed by the hydrolysis of 6-phosphogluconolactone by 6-phosphogluconolactonase. The resulting this compound is then converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, which also produces NADPH . This reaction is crucial for maintaining the balance of NADPH in the cell, which is necessary for various biosynthetic processes and antioxidant defenses .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can influence its effects over time. Studies have shown that the activity of enzymes involved in its metabolism, such as 6-phosphogluconate dehydrogenase, can be affected by factors like pH and temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where alterations in the levels of this compound can impact cellular metabolism and redox balance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, it supports normal cellular functions by contributing to the production of NADPH and ribose 5-phosphate. At high doses, it may lead to toxic effects due to the overproduction of reactive oxygen species (ROS) and disruption of cellular redox balance . Threshold effects have been observed, where low doses have minimal impact, while higher doses can significantly alter cellular metabolism .

Metabolic Pathways

This compound is a key intermediate in the pentose phosphate pathway and the Entner-Doudoroff pathway. In the pentose phosphate pathway, it is involved in the oxidative phase, where it is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process . This pathway is crucial for the generation of reducing power and the synthesis of nucleotides . In the Entner-Doudoroff pathway, this compound is converted to 2-keto-3-deoxy-6-phosphogluconate by 6-phosphogluconate dehydratase .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. It is primarily localized in the cytosol, where it participates in the pentose phosphate pathway . The distribution of this compound can affect its availability for metabolic reactions and its impact on cellular processes .

Subcellular Localization

This compound is predominantly localized in the cytosol, where it functions in the pentose phosphate pathway . Its activity and function can be influenced by its subcellular localization, as the enzymes involved in its metabolism are also cytosolic . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, affecting its role in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phosphogluconic acid can be prepared enzymatically. One common method involves the enzymatic conversion of glucose-6-phosphate to this compound using glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzymes required for the conversion of glucose-6-phosphate to this compound. The fermentation broth is then processed to isolate and purify the compound .

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid
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InChI

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRSGZKFKXLSJQ-SQOUGZDYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00872623
Record name 6-Phospho-D-gluconic acid
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Molecular Weight

276.14 g/mol
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Physical Description

Barium salt hydrate: White powder; [Sigma-Aldrich MSDS], Solid
Record name 6-Phosphogluconic acid
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Record name 6-Phosphogluconic acid
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CAS No.

921-62-0
Record name 6-Phosphogluconic acid
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Record name 6-phospho-D-gluconic acid
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Record name D-gluconic acid 6-(dihydrogen phosphate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 6-phosphogluconic acid and what is its role in cellular metabolism?

A: this compound is a key intermediate in the pentose phosphate pathway (PPP), a metabolic pathway that branches from glycolysis. [] It plays a crucial role in generating NADPH and pentose sugars, essential for various cellular processes.

Q2: How does this compound contribute to NADPH production?

A: this compound is oxidized by the enzyme 6-phosphogluconate dehydrogenase, producing NADPH and ribulose-5-phosphate. [, , ] This reaction is a major source of NADPH, essential for reductive biosynthesis and antioxidant defense.

Q3: What is the significance of the pentose phosphate pathway in relation to this compound?

A: The pentose phosphate pathway, with this compound as a key intermediate, provides precursors for nucleotide biosynthesis and NADPH for various metabolic functions. [, ] Its activity is crucial for cellular growth, antioxidant defense, and biosynthesis of essential molecules.

Q4: Can you explain the role of 6-phosphogluconolactonase in the context of this compound metabolism?

A: 6-Phosphogluconolactonase hydrolyzes 6-phosphoglucono-δ-lactone, the immediate product of glucose-6-phosphate dehydrogenase, to form this compound. This step is crucial for the continuation of the pentose phosphate pathway. []

Q5: How does boron interact with this compound in plants?

A: In plants, borate can associate with this compound, forming a complex that inhibits 6-phosphogluconate dehydrogenase activity. [] This interaction influences the partitioning of carbon flux between glycolysis and the pentose phosphate pathway.

Q6: Are there any studies investigating the metabolism of this compound in specific organisms?

A: Yes, research has explored this compound metabolism in various organisms, including bacteria like Shigella flexneri [], the fungus Ustilago maydis [, ], and fish like Salmo gairdnerii []. These studies highlight the diverse metabolic adaptations and importance of this pathway across different life forms.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C6H13O10P, and its molecular weight is 276.12 g/mol.

Q8: What is the role of this compound in enzymatic reactions?

A: this compound serves as the substrate for 6-phosphogluconate dehydrogenase, a key enzyme in the pentose phosphate pathway. [, , ] This enzyme catalyzes the oxidative decarboxylation of this compound, producing NADPH, ribulose-5-phosphate, and carbon dioxide.

Q9: How is this compound typically measured in biological samples?

A: Several methods are employed to measure this compound levels. These include spectrophotometric assays coupled to the 6-phosphogluconate dehydrogenase reaction, where NADPH production is monitored. [, ] Additionally, techniques like capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS) can provide comprehensive metabolic profiling, including this compound levels. [] Radioactive isotope labeling, such as using 14C-labeled glucose, can also be used to trace the metabolic fate of this compound. []

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